

A Comparative Guide to 3-bromo-N-phenylbenzamide and Other Halogenated Benzamides

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Compound of Interest

Compound Name: **3-bromo-N-phenylbenzamide**

Cat. No.: **B1268624**

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This guide offers a detailed comparison of **3-bromo-N-phenylbenzamide** and its halogenated analogues, focusing on their biological activities. It is intended for researchers, scientists, and professionals in drug development, providing objective analysis based on available experimental data to highlight the structure-activity relationships within this class of compounds.

Comparative Biological Activity: A Tabular Summary

The introduction of different halogen atoms at various positions on the N-phenylbenzamide scaffold significantly influences the compound's biological profile. The following tables summarize quantitative data from comparative studies, focusing on antimicrobial and antiviral activities, which are among the most explored areas for this class of compounds.

It is important to note that direct comparative studies for the complete series of 3-halogenated-N-phenylbenzamides under identical conditions are limited in publicly available literature. Therefore, this guide synthesizes data from studies on closely related isomers to provide insights into the structure-activity relationship (SAR).

Table 1: Comparative Antimicrobial Activity of Halogenated Salicylanilides

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below, derived from studies on halogenated salicylanilide derivatives (a related class of N-phenylbenzamides), compares the activity of bromo- and chloro-substituted analogues against Gram-positive bacteria.

Compound	Halogen Substitution	Test Organism	MIC (mg/mL)
N-phenyl-2-hydroxybenzamide	None (Parent Compound)	Staphylococcus aureus	> 5.0
N-(2-chlorophenyl)-2-hydroxybenzamide	2-Chloro	Staphylococcus aureus	0.125–0.5
N-(2-bromo-phenyl)-2-hydroxybenzamide	2-Bromo	Staphylococcus aureus	2.5–5.0

Data synthesized from studies on halogenated salicylanilide derivatives.

Table 2: Comparative Antiviral Activity against Enterovirus 71 (EV71)

The 50% inhibitory concentration (IC_{50}) is used to quantify a compound's potency in inhibiting viral replication. This table compares the anti-EV71 activity of a bromo-substituted N-phenylbenzamide derivative with its non-halogenated parent analogue.

Compound	Halogen Substitution	Virus Strain	IC_{50} (μ M)
3-amino-4-methoxy-N-phenylbenzamide	None (Parent Analogue)	EV71 (SZ-98)	> 200
3-amino-N-(4-bromophenyl)-4-methoxybenzamide	4-Bromo	EV71 (SZ-98)	12 ± 1.2

Data from a study on N-phenylbenzamide derivatives as EV71 inhibitors.

Structure-Activity Relationship (SAR) Insights

The available data suggests that the nature and position of the halogen substituent are critical determinants of biological activity.

- **Antimicrobial Activity:** In the case of salicylanilides, the 2-chloro substitution resulted in significantly higher potency against *Staphylococcus aureus* compared to the 2-bromo analogue and the unsubstituted parent compound. This indicates that for this specific scaffold and target, a smaller, more electronegative halogen at the ortho position is favorable.
- **Antiviral Activity:** The introduction of a bromine atom at the para-position of the N-phenyl ring dramatically increased the antiviral potency against Enterovirus 71 by at least an order of magnitude. This highlights the significant role that a bulky, lipophilic halogen can play in enhancing interactions with the viral target.

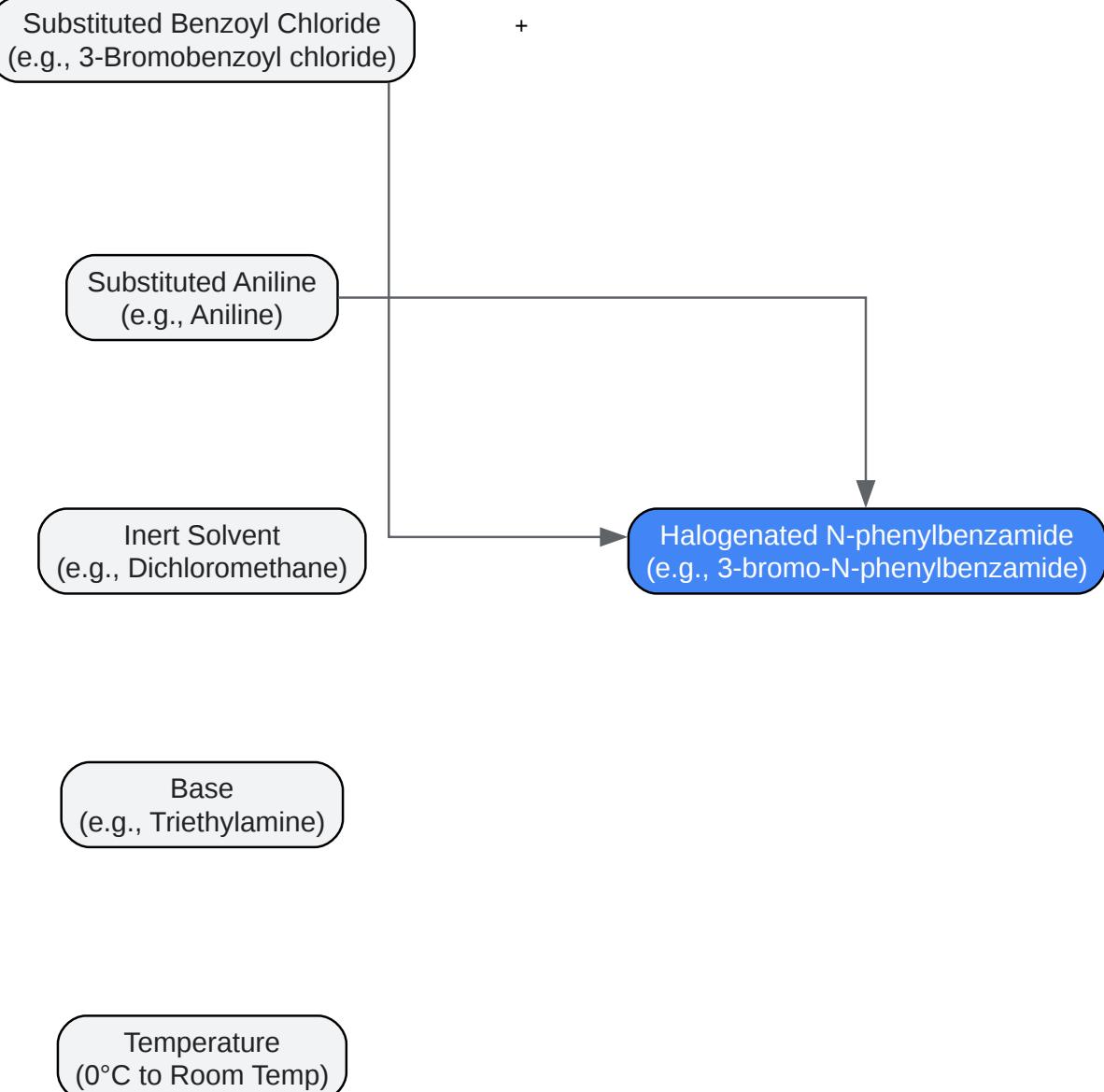
These findings underscore the principle that halogen substitution is a powerful tool in medicinal chemistry to modulate the efficacy of a pharmacophore. The differences in electronegativity, size, and lipophilicity between chlorine and bromine atoms can affect how a molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

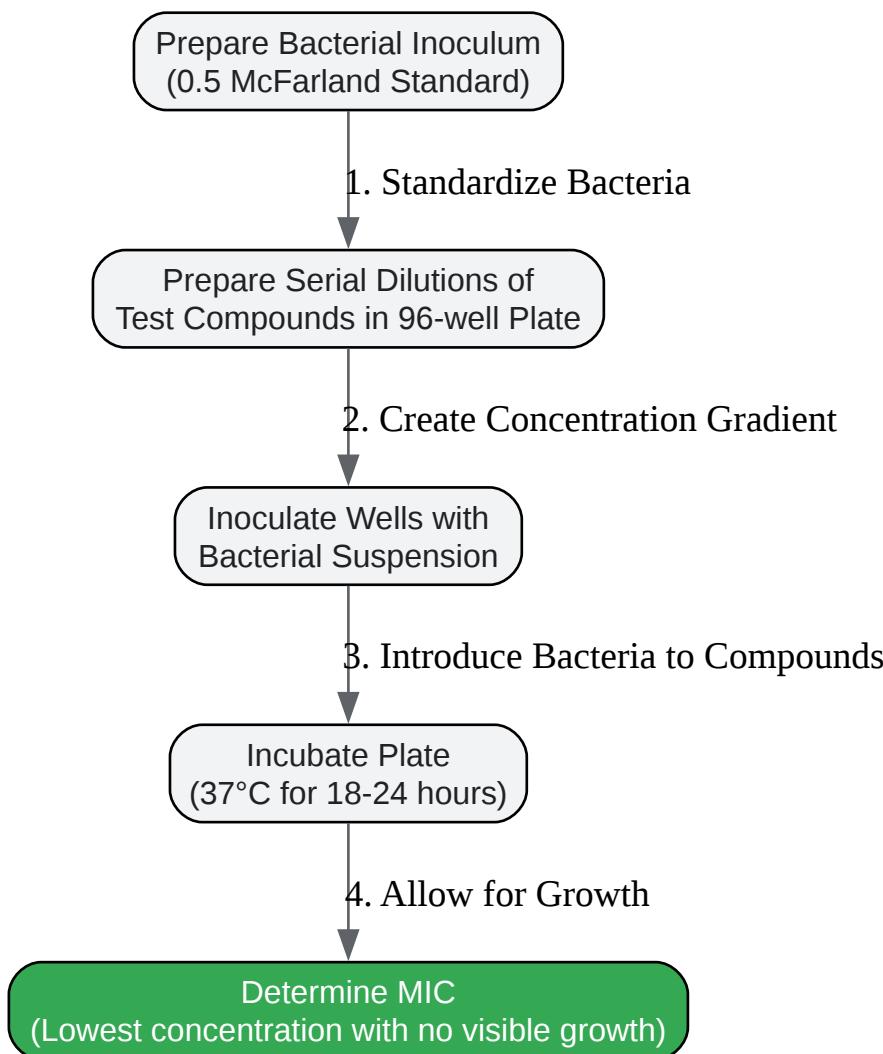
Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections provide methodologies for the key assays cited in this guide.

Synthesis of Halogenated N-phenylbenzamides

A general and robust method for synthesizing N-phenylbenzamides is through the amidation of a substituted benzoyl chloride with a substituted aniline.





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